エチレンジメチルスルホネート

概要

説明

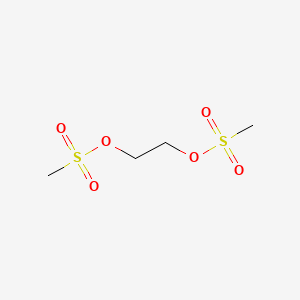

エタンジメタンスルホネートは、化学式C4H10O6S2の有機化合物です。これは、1つのグリコールと2つのメタンスルホン酸のエステル化生成物です。 この化合物は、成体の雄ラットの精巣にあるすべての成体のライディッヒ細胞を除去し、その後幹細胞から再生する能力で知られています .

製造方法

エタンジメタンスルホネートは、エチレングリコールとメタンスルホン酸のエステル化によって合成できます。この反応は通常、酸触媒を使用し、制御された温度条件下で行われて、目的のエステルが形成されるようにします。 工業生産方法では、収率と純度を最適化するために連続フロープロセスが用いられる場合があります .

科学的研究の応用

Medical Applications

1. Treatment of Leydig Cell-Dependent Diseases

EDS has been investigated for its ability to selectively eliminate Leydig cells in the testes. This property makes it a potential therapeutic agent for conditions such as prostate cancer and Leydig cell tumors. Research indicates that EDS can significantly reduce serum testosterone levels, achieving castration levels with minimal systemic side effects. A study reported that administering EDS via testicular artery injection effectively lowers testosterone concentrations to below 0.2 ng/ml, which is critical for treating prostate cancer patients .

2. Regeneration of Leydig Cells

Following the elimination of existing Leydig cells, EDS facilitates the regeneration of a new population of Leydig cells. Studies have shown that after EDS treatment, serum testosterone levels initially drop but gradually increase as new Leydig cells develop. This regenerative capacity is particularly useful in understanding the dynamics of male reproductive health and the effects of endocrine disruptors .

Toxicological Studies

1. Selective Cytotoxicity

EDS is recognized for its selective cytotoxic effects on adult Leydig cells. Research has demonstrated that EDS can impair gene promoter activities critical for Leydig cell function, thereby affecting testosterone synthesis. Experiments involving rat and mouse Leydig cell lines have shown differential sensitivity to EDS, with rat-derived cells exhibiting greater susceptibility .

2. Study of Endocrine Disruptors

The compound serves as a model to study the impact of endocrine disruptors on male reproductive health. For instance, the interaction between EDS and other chemicals like dibutyl phthalate has been explored to assess how these substances influence Leydig cell regeneration and function after EDS treatment .

Case Study 1: Prostate Cancer Treatment

In a clinical setting, researchers administered EDS to patients with prostate cancer to evaluate its efficacy in reducing testosterone levels. The results indicated a significant decrease in serum testosterone within days of treatment, supporting the hypothesis that EDS can be utilized as a therapeutic agent in managing hormone-dependent cancers .

Case Study 2: Leydig Cell Regeneration Dynamics

A longitudinal study monitored testosterone levels and Leydig cell morphology in rats treated with EDS over several weeks. Findings revealed that while testosterone levels dropped sharply post-treatment, they began to rise again as new Leydig cells matured, demonstrating the potential for EDS to facilitate cellular regeneration while providing insights into hormonal regulation mechanisms .

Summary Table of Findings

作用機序

エタンジメタンスルホネートの作用機序は、精巣における成体のライディッヒ細胞の除去を伴います。これは、グリコールとメタンスルホン酸のエステル化によって達成され、ライディッヒ細胞の細胞構造を破壊します。 分子標的は、ライディッヒ細胞の細胞成分を含み、それらの破壊とそれに続く幹細胞からの再生につながります .

生化学分析

Biochemical Properties

Ethylene dimethanesulfonate plays a crucial role in biochemical reactions, particularly in the selective destruction of Leydig cells in the testes. It interacts with several enzymes and proteins, including caspase-3, which is a key mediator of apoptosis. The compound induces apoptosis through chromatin condensation and nuclear fragmentation, leading to cell death . Additionally, ethylene dimethanesulfonate affects the production of testosterone by inhibiting steroid biosynthesis .

Cellular Effects

Ethylene dimethanesulfonate has profound effects on various types of cells and cellular processes. In Leydig cells, it disrupts spermatogenesis by shunting androgen support, resulting in transient infertility . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing apoptosis through the activation of caspase-3 . This leads to a decrease in the weight of the testes, seminal vesicles, and prostate glands .

Molecular Mechanism

The molecular mechanism of ethylene dimethanesulfonate involves its action as a glutathione-dependent alkylating agent. It rapidly diffuses across tissues and selectively inhibits steroid biosynthesis by destroying Leydig cells . The compound binds to biomolecules, leading to enzyme inhibition and changes in gene expression. The activation of caspase-3 is a critical step in the apoptotic process induced by ethylene dimethanesulfonate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylene dimethanesulfonate change over time. The compound is known to be stable and effective in inducing apoptosis within the first 24 hours of administration . Long-term effects include the regeneration of Leydig cells and the restoration of testosterone levels over a period of 7 to 10 weeks . The stability and degradation of ethylene dimethanesulfonate are crucial factors in its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of ethylene dimethanesulfonate vary with different dosages in animal models. At lower doses, the compound selectively kills Leydig cells, while higher doses can induce necrosis in non-steroidogenic cells . Threshold effects are observed, with specific dosages required to induce apoptosis in different cell types. Toxic or adverse effects at high doses include significant tissue damage and disruption of normal cellular functions .

Metabolic Pathways

Ethylene dimethanesulfonate is involved in metabolic pathways related to steroid biosynthesis. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, which plays a role in the production of testosterone . The compound’s impact on metabolic flux and metabolite levels is significant, as it inhibits the production of key steroids necessary for normal cellular function .

Transport and Distribution

Within cells and tissues, ethylene dimethanesulfonate is transported and distributed through diffusion. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the testes, are critical for its selective action on Leydig cells .

Subcellular Localization

Ethylene dimethanesulfonate is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to organelles involved in steroid biosynthesis, such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function in inducing apoptosis and inhibiting enzyme activity.

準備方法

Ethane dimethane sulfonate can be synthesized through the esterification of ethylene glycol with methanesulfonic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods may involve continuous flow processes to optimize yield and purity .

化学反応の分析

エタンジメタンスルホネートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、スルホン酸誘導体を生成するために酸化することができます。

還元: 還元反応は、それをより単純なアルコール誘導体に変化させることができます。

置換: それは求核置換反応を起こすことができ、その中でメタンスルホネート基は他の求核剤に置き換えられます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます。

科学研究の応用

エタンジメタンスルホネートには、いくつかの科学研究の応用があります。

化学: それは、さまざまなエステルやスルホン酸誘導体の調製のために有機合成における試薬として使用されます。

生物学: 生物学的研究では、雄ラットの精巣におけるライディッヒ細胞の再生を研究するために使用されます。

類似化合物との比較

エタンジメタンスルホネートは、以下のような他の類似化合物と比較することができます。

ブスルファン: 化学療法で使用される別のアルキル化剤。

メタンスルホン酸エステル: これらの化合物は、同様のエステル化特性を共有しており、さまざまな化学反応で使用されています。エタンジメタンスルホネートは、ライディッヒ細胞の除去と再生に関する特定の用途において独自です

生物活性

Ethylene dimethanesulfonate (EDS) is a potent cytotoxic agent primarily known for its selective effects on Leydig cells in the male reproductive system. This article explores its biological activity, mechanisms of action, and implications based on diverse research findings.

Overview of EDS

EDS is an alkylating sulfonic ester that has been extensively studied for its antifertility properties, particularly in rodent models. It was first described by Harold Jackson in 1964 and has since been utilized to investigate the androgen dependency of spermatogenesis and Leydig cell ontogeny. EDS selectively destroys Leydig cells, leading to significant hormonal and reproductive changes.

The primary mechanism by which EDS exerts its effects involves the induction of apoptosis in Leydig cells. Studies have shown that a single intraperitoneal injection of EDS leads to rapid degeneration of these cells. The cytotoxic effects are characterized by:

- Cell Death Timeline : Most Leydig cells exhibit degenerative changes within 12 hours post-injection, with maximal apoptosis occurring around 24 hours .

- Gene Expression Changes : EDS exposure alters the transcriptional activity of key genes involved in steroidogenesis, such as Star and Insl3. For instance, EDS has been shown to decrease Star promoter activity while increasing Gsta3 promoter activity in immortalized Leydig cell lines .

Case Studies and Experimental Data

- Ultrastructural Changes : A study examined the ultrastructural changes in rat Leydig cells after EDS administration. It reported that degenerative changes were evident within hours, with complete loss of intact Leydig cells by day 14 post-treatment. However, some recovery was noted by day 45 .

- Hormonal Impact : EDS administration results in a significant decrease in serum testosterone levels, detectable as early as 6 hours post-injection and remaining undetectable for up to 10 days. This hormonal disruption leads to impaired spermatogenesis and fertility issues .

- Gestational Exposure Effects : Research on pregnant mice exposed to EDS revealed that fetal testosterone levels were compromised, leading to long-term reproductive consequences in male offspring, including reduced fertility and incomplete spermatogenesis .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of EDS:

Implications for Reproductive Health

The findings surrounding EDS highlight its potential as a model for studying male reproductive health and endocrine disruption. The selective destruction of Leydig cells provides insights into the mechanisms underlying testosterone production and spermatogenesis. Furthermore, the implications of gestational exposure raise concerns about developmental toxicity and long-term reproductive outcomes.

特性

IUPAC Name |

2-methylsulfonyloxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFARNGNIZGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52410-74-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40196931 | |

| Record name | Ethylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-49-5 | |

| Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANE DIMETHANESULPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。